Nonanoic acid biphenyl-2-ylamide
Description
Nonanoic acid biphenyl-2-ylamide is a synthetic amide derivative of nonanoic acid (pelargonic acid), a C9 straight-chain fatty acid. The compound is notable for its role as an inhibitor of acyl coenzyme A:cholesterol acyltransferase 1 (ACAT1), an enzyme involved in cholesterol esterification. Its structure combines a nonanoic acid backbone with a biphenyl-2-ylamide group, enhancing lipophilicity and target specificity compared to the parent acid. Key pharmacological data indicates an IC50 value exceeding 60,000 nM for ACAT1 inhibition, suggesting moderate inhibitory activity .
Properties
Molecular Formula |
C21H27NO |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(2-phenylphenyl)nonanamide |
InChI |
InChI=1S/C21H27NO/c1-2-3-4-5-6-10-17-21(23)22-20-16-12-11-15-19(20)18-13-8-7-9-14-18/h7-9,11-16H,2-6,10,17H2,1H3,(H,22,23) |
InChI Key |
QOVZQINZWUSANF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)NC1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Fatty Acid Amides
Nonanoic acid biphenyl-2-ylamide belongs to a broader class of fatty acid amides. Comparisons with analogs highlight the impact of chain length and functional groups on ACAT1 inhibition:
| Compound | Chain Length | IC50 (nM) | Key Structural Feature |
|---|---|---|---|
| This compound | C9 | >60,000 | Biphenyl-2-ylamide moiety |
| Octanoic acid biphenyl-2-ylamide | C8 | 60,000 | Shorter alkyl chain (C8) |
| Oleamide | C18:1 | 80,000 | Unsaturated (oleic acid-derived) |
Key Findings :
High-Potency ACAT1 Inhibitors
This compound is less potent than optimized ACAT1 inhibitors, which often feature sulfonamide or heterocyclic groups:
| Compound | IC50 (nM) | Structural Features |
|---|---|---|
| Avasimibe | 25.0 | Sulfonamide, tert-butyl group |
| Eflucimibe | 30.0 | Fluorinated aromatic ring |
| Beauveriolide I | 40.0 | Cyclic depsipeptide with lactone ring |
Key Findings :
- Mechanistic Insights: High-potency inhibitors like avasimibe leverage sulfonamide groups and rigid aromatic systems to achieve strong enzyme binding (IC50 ≤ 100 nM). This compound lacks these features, explaining its lower potency .
- Lipophilicity vs. Specificity: While this compound is highly lipophilic, its linear alkyl-amide structure may hinder optimal interactions with ACAT1’s active site compared to heterocyclic or peptide-based inhibitors.
Comparison with Parent Fatty Acid and Derivatives
Nonanoic acid (the parent compound) exhibits entirely distinct biological activity, primarily as a contact herbicide via membrane disruption :
| Property | This compound | Nonanoic Acid (Pelargonic Acid) |
|---|---|---|
| Primary Mechanism | ACAT1 inhibition | Plasma membrane destabilization |
| Bioactivity Peak | Not chain-length-dependent (C8–C9) | Maximal phytotoxicity at C9–C11 |
| Lipid Affinity | Moderate (amphiphilic amide) | High (increases with chain length) |
Key Findings :
- Functional Group Impact: Conversion of the carboxylic acid (–COOH) to an amide (–CONH–) shifts the mechanism from nonspecific membrane disruption (nonanoic acid) to targeted enzyme inhibition .
- Toxicity vs. Selectivity: Nonanoic acid’s phytotoxicity correlates with chain length (C9–C11 optimal), whereas its amide derivative’s ACAT1 inhibition is chain-length-insensitive, underscoring divergent structure-activity relationships .
Fluorinated and Chlorinated Derivatives
lists highly fluorinated nonanoic acid derivatives (e.g., ethyl heptadecafluoro-nonanoate), which are structurally distinct but relevant for evaluating substituent effects:
| Compound | Key Features | Application Area |
|---|---|---|
| This compound | Biphenyl-2-ylamide | Cholesterol metabolism |
| Ethyl heptadecafluoro-nonanoate | Fully fluorinated alkyl chain | Industrial surfactants |
Key Findings :
- Fluorination Impact: Fluorinated derivatives exhibit extreme hydrophobicity and chemical stability, making them suitable for industrial uses but irrelevant for ACAT1 inhibition. This compound’s moderate lipophilicity balances bioavailability and target engagement .
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